N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
This would typically include the compound’s systematic name, its common name if applicable, and its classification (e.g., organic, inorganic, etc.).
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, and its three-dimensional shape.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques : Research has focused on the synthesis of related compounds, such as various pyrazolo[3,4-d]pyrimidine derivatives. These synthesis techniques are crucial for developing compounds with potential biological activities (Petrie et al., 1985).
Antiviral Activities : Studies have reported the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, exhibiting significant antiviral activities, especially against avian influenza viruses (Hebishy et al., 2020).
Anticancer and Anti-inflammatory Properties
Anticancer Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as potential anticancer and anti-5-lipoxygenase agents, indicating the therapeutic potential of such compounds in cancer treatment (Rahmouni et al., 2016).
Inhibitors of Cathepsins : New carboxamides have been developed to inhibit cathepsins B and K, enzymes involved in various diseases, including cancer (Lukić et al., 2017).
Molecular Interactions and Structural Studies
Hydrogen Bonds and Intermolecular Interactions : The role of strong hydrogen bonds and weak intermolecular interactions in forming supramolecular structures of related compounds has been explored, which is crucial for understanding the properties of these molecules (Wang et al., 2014).
Histone Deacetylase Inhibition : Some derivatives have been found to selectively inhibit histone deacetylases, a class of enzymes involved in regulating gene expression, indicating their potential in cancer therapy (Zhou et al., 2008).
Miscellaneous Applications
Insecticidal and Antibacterial Potential : Research into the synthesis of pyrimidine linked pyrazole heterocyclics has shown their potential for insecticidal and antibacterial applications, showcasing the versatility of these compounds (Deohate & Palaspagar, 2020).
Antimicrobial Activity : Synthesis of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has shown potential in antimicrobial activities, broadening the scope of these compounds in medicinal chemistry (Abunada et al., 2008).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.
Future Directions
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Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a comprehensive analysis, I would recommend consulting a variety of sources, including scientific literature, databases, and textbooks.
properties
IUPAC Name |
N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F6N5O2/c1-3-4-14-9-16(32)29-18(27-14)31-15(5-10(2)30-31)28-17(33)11-6-12(19(21,22)23)8-13(7-11)20(24,25)26/h5-9H,3-4H2,1-2H3,(H,28,33)(H,27,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBMVVKUSKSRTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F6N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide |
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